molecular formula C7H13ClF3N B3080567 trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS No. 1087351-49-2

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

Cat. No. B3080567
CAS RN: 1087351-49-2
M. Wt: 203.63 g/mol
InChI Key: XGJNSCILISPYRX-UHFFFAOYSA-N
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Description

Trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a chemical compound with the CAS Number: 1218943-32-8 . It has a molecular weight of 203.63 and its IUPAC name is (1r,4r)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride . The compound is a white solid .


Molecular Structure Analysis

The InChI code for trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is 1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H/t5-,6- . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a white solid . Its molecular formula is C7H13ClF3N and it has a molecular weight of 203.6346 .

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed improved synthesis methods for trifluoromethyl-cyclohexylamines, including trans-4-Trifluoromethyl-cyclohexylamine hydrochloride. These methods enable the production of these compounds on a multigram scale with remarkable stereoselectivity, favoring the formation of cis-isomers. This advancement is significant for the pharmaceutical industry, where these compounds serve as precursors or intermediates in drug synthesis (Alekseenko et al., 2012).

Pharmaceutical Intermediates

Trans-4-(N-acetylamido)cyclohexanol, a closely related compound, is an essential precursor for pharmaceutical intermediates, including the hydrochloride salt of trans-4-aminocyclohexanol. The synthesis involves acetylation followed by catalytic hydrogenation, demonstrating the utility of these compounds in creating more complex molecules for drug development (Li Jia-jun, 2012).

Photoinduced Intramolecular Charge Transfer

The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, which share structural similarities with trans-4-Trifluoromethyl-cyclohexylamine, reveals insights into the photochemical behavior of these compounds. This research is crucial for developing new materials with specific photophysical properties (Yang et al., 2004).

DNA Binding and Anticancer Properties

Studies have demonstrated that platinum complexes containing cyclohexylamine ligands bind to DNA, forming intra- and interstrand cross-links. This interaction is similar to that of cisplatin, a well-known anticancer drug, suggesting potential applications in cancer therapy. The research provides a foundation for exploring new anticancer agents based on trans-4-Trifluoromethyl-cyclohexylamine derivatives (Silverman et al., 2002).

properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJNSCILISPYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218943-32-8, 2089630-84-0
Record name 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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